

Literature Review: A Technical Guide to Ethyl 4fluoro-3-nitrobenzoate

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Compound of Interest

Ethyl 4-(azepan-1-yl)-3nitrobenzoate

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Disclaimer: A comprehensive literature search did not yield any specific scientific data for "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate." This technical guide provides an in-depth review of a closely related and structurally similar compound, Ethyl 4-fluoro-3-nitrobenzoate, for which significant research is available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis and properties of substituted nitrobenzoate compounds.

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a key intermediate in the synthesis of various more complex molecules.[1] Its structure, featuring an electron-withdrawing nitro group and a fluorine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and materials science. Nitrobenzoic acid derivatives, in general, are recognized as important precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[1]

Physicochemical and Crystallographic Properties

The key physicochemical and crystallographic properties of Ethyl 4-fluoro-3-nitrobenzoate have been determined through various analytical techniques. These quantitative data are summarized in the tables below for clear reference and comparison.

Table 1: Physicochemical Properties of Ethyl 4-fluoro-3-nitrobenzoate



| Property | Value | Reference |
|---------------------------------|--|-----------|
| Molecular Formula | C ₉ H ₈ FNO ₄ | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Appearance | Yellow oil or colorless crystals | [1] |
| CAS Number | 367-80-6 | [2] |
| XLogP3-AA | 2.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |

Table 2: Crystallographic Data for Ethyl 4-fluoro-3-nitrobenzoate



| Parameter | Value | Reference |
|--|-------------|-----------|
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| a (Å) | 9.9246 (3) | [1] |
| b (Å) | 13.2883 (3) | [1] |
| c (Å) | 6.9310 (2) | [1] |
| β (°) | 94.410 (2) | [1] |
| Volume (ų) | 911.36 (4) | [1] |
| Z | 4 | [1] |
| Temperature (K) | 100 | [1] |
| Radiation | Μο Κα | [1] |
| Density (calculated) (Mg/m³) | 1.554 | [1] |
| Absorption Coefficient (mm ⁻¹) | 0.14 | [1] |

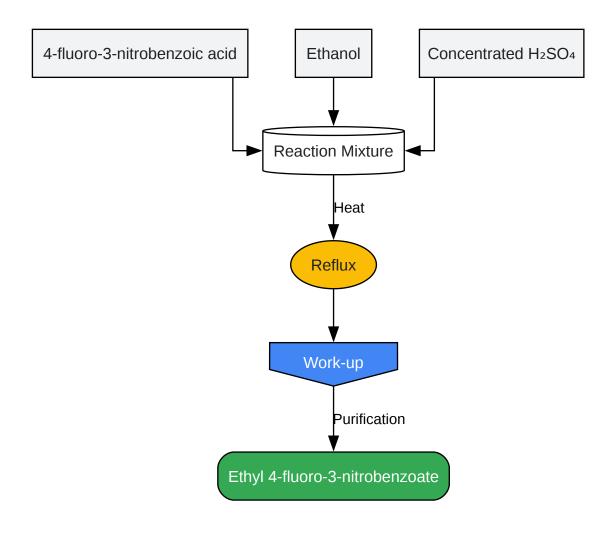
Synthesis and Experimental Protocols

The primary method for synthesizing Ethyl 4-fluoro-3-nitrobenzoate is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Workflow

The synthesis of Ethyl 4-fluoro-3-nitrobenzoate follows a straightforward esterification process. The general workflow is depicted in the diagram below.





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Caption: Synthesis workflow for Ethyl 4-fluoro-3-nitrobenzoate.

Detailed Experimental Protocol

A detailed experimental protocol for the synthesis of Ethyl 4-fluoro-3-nitrobenzoate is provided below, based on a published procedure.[1]

Materials:

- 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol)
- Absolute ethanol (50 ml)
- Concentrated H₂SO₄ (2.0 ml)



- Ethyl acetate
- Water
- Anhydrous MgSO₄

Procedure:

- A mixture of 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated H₂SO₄ (2.0 ml) is refluxed for 8 hours.
- After the reaction is complete, the ethanol is evaporated under reduced pressure.
- The resulting reaction mixture is diluted with water.
- The aqueous layer is extracted with ethyl acetate (2 x 25 ml).
- The combined organic layers are collected and dried over anhydrous MgSO₄.
- The solvent is removed under reduced pressure to yield the crude product as a yellow oil.[1]
- For further purification and to obtain colorless crystals suitable for X-ray analysis, recrystallization can be performed using a mixture of hot ethyl acetate and petroleum ether (60–80).

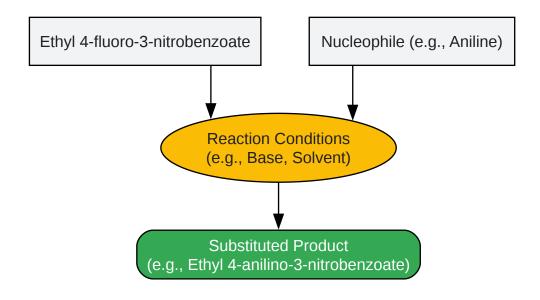
Reactivity and Downstream Applications

Ethyl 4-fluoro-3-nitrobenzoate is a valuable intermediate for the synthesis of various heterocyclic compounds. The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of different functional groups.

Nucleophilic Aromatic Substitution

The general scheme for the nucleophilic aromatic substitution reaction is presented below.





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Caption: Nucleophilic aromatic substitution of Ethyl 4-fluoro-3-nitrobenzoate.

Biological Activity

While specific biological activity data for Ethyl 4-fluoro-3-nitrobenzoate is not extensively reported in the reviewed literature, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents. For instance, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated their activity against various Candida strains.[3] This suggests that the nitrobenzoate scaffold could be a promising starting point for the development of new therapeutic agents.

Conclusion

Ethyl 4-fluoro-3-nitrobenzoate is a synthetically useful intermediate with well-characterized physical and chemical properties. The straightforward esterification protocol for its synthesis makes it readily accessible for further chemical transformations. Its reactivity, particularly through nucleophilic aromatic substitution, allows for the generation of a diverse range of substituted benzoates, which are valuable in the fields of medicinal chemistry and drug discovery. While direct biological data is limited, the broader class of nitrobenzoate compounds shows promise for biological applications, warranting further investigation.



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